molecular formula C9H12O3 B130168 1,5-Dioxaspiro[5.5]undec-3-en-2-one CAS No. 94691-90-4

1,5-Dioxaspiro[5.5]undec-3-en-2-one

Cat. No.: B130168
CAS No.: 94691-90-4
M. Wt: 168.19 g/mol
InChI Key: NOQYXTYMYYOSQL-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[5.5]undec-3-en-2-one is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dioxaspiro[5.5]undec-3-en-2-one can be synthesized through several methods. One common method involves the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . The reaction conditions typically require the use of a strong base, such as lithium diisopropylamide, and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different spiro derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spiro compounds with additional functional groups, while reduction can produce simpler spiro derivatives.

Scientific Research Applications

1,5-Dioxaspiro[5.5]undec-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dioxaspiro[5.5]undec-3-en-2-one involves its interaction with molecular targets through its spiro structure. This unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Similar spiro structure but with different functional groups.

    5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one: A hydroxylated derivative with different chemical properties.

    1,3-Dioxane and 1,3-Dithiane Derivatives: Compounds with similar ring structures but different heteroatoms.

Uniqueness

1,5-Dioxaspiro[5.5]undec-3-en-2-one is unique due to its specific spiro structure and the presence of two oxygen atoms in the rings. This gives it distinct chemical and biological properties compared to other spiro compounds.

Properties

IUPAC Name

1,5-dioxaspiro[5.5]undec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-4-7-11-9(12-8)5-2-1-3-6-9/h4,7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQYXTYMYYOSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536692
Record name 1,5-Dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94691-90-4
Record name 1,5-Dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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